molecular formula C14H19N3O5S B2430642 2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide CAS No. 1207028-46-3

2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide

Cat. No.: B2430642
CAS No.: 1207028-46-3
M. Wt: 341.38
InChI Key: YNLALAIKSGLVMH-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C14H19N3O5S and its molecular weight is 341.38. The purity is usually 95%.
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Biological Activity

The compound 2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide is a member of the furan carboxamide class and has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological efficacy, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

  • Furan Ring : Known for its reactivity and ability to form various derivatives.
  • Sulfamoyl Group : Often associated with antibacterial properties.
  • Oxazole Moiety : Imparts unique electronic properties that can affect biological interactions.

Biological Activity Overview

Research has indicated several areas of biological activity for this compound:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, derivatives of oxazole have shown selective action against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds have been documented, indicating potential effectiveness against specific pathogens.

CompoundMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C4Bacillus subtilis

Anticancer Activity

Studies have demonstrated that related compounds exert cytotoxic effects on various cancer cell lines. For instance, benzoxazole derivatives have shown effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism often involves apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis
A54915Cell Cycle Arrest
HepG212Induction of ROS

Case Studies and Research Findings

Several case studies highlight the biological potential of related compounds:

  • Study on Antibacterial Properties :
    • A study screened a series of oxazole derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated selective activity against Bacillus subtilis, with some compounds showing significant inhibition at low concentrations .
  • Anticancer Efficacy :
    • A research article published in PMC reported on the cytotoxic effects of various oxazole derivatives on multiple cancer cell lines. The study utilized a colorimetric assay to determine cell viability post-treatment, revealing that certain modifications in the chemical structure significantly enhanced anticancer activity .
  • Mechanistic Studies :
    • Investigations into the mechanisms by which these compounds exert their effects have revealed pathways involving apoptosis and oxidative stress modulation. For instance, compounds were shown to increase reactive oxygen species (ROS) levels in treated cells, leading to programmed cell death .

Properties

IUPAC Name

2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(propan-2-ylsulfamoyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-7(2)17-23(19,20)13-10(5)21-9(4)12(13)14(18)15-11-6-8(3)22-16-11/h6-7,17H,1-5H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLALAIKSGLVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(OC(=C2S(=O)(=O)NC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.